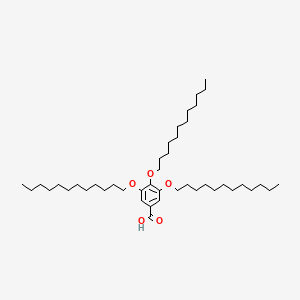

Benzoic acid, 3,4,5-tris(dodecyloxy)-

Vue d'ensemble

Description

“Benzoic acid, 3,4,5-tris(dodecyloxy)-” is a chemical compound with the molecular formula C43H78O5 . It is a solid substance at 20°C and has a molecular weight of 675.08 . It is also known as 3,4,5-tridodecanoxybenzoic acid .

Physical And Chemical Properties Analysis

“Benzoic acid, 3,4,5-tris(dodecyloxy)-” has a density of 0.9±0.1 g/cm3, a boiling point of 714.1±55.0 °C at 760 mmHg, and a flash point of 195.7±25.0 °C . It also has a molar refractivity of 206.1±0.3 cm3, a polar surface area of 65 Å2, a polarizability of 81.7±0.5 10-24 cm3, and a molar volume of 718.7±3.0 cm3 .Applications De Recherche Scientifique

Organic Liquid Crystal Materials

3,4,5-tris(dodecyloxy)benzoic acid is a versatile building block for organic liquid crystal materials. Its synthesis has been optimized for fine chemical scale-up, indicating its potential for use in high-performance liquid crystal displays and other optoelectronic devices .

Inorganic–Organic Hybrid Frameworks

This compound has been used as a structure-directing agent to prepare new inorganic–organic hybrid frameworks based on polynuclear metal-hydroxyl clusters. These frameworks have applications in catalysis, gas storage, and separation technologies .

Self-Assembly Studies

The self-assembled structures of alkyloxy substituted benzoic acid derivatives have been studied using scanning tunneling microscopy (STM). This research can lead to advancements in nanotechnology and materials science, particularly in the development of self-assembling materials .

Photocatalysis

Although not directly mentioned for 3,4,5-tris(dodecyloxy)benzoic acid, related compounds have been used as photocatalysts for the degradation of antibiotics. This suggests potential applications in environmental remediation and water treatment processes .

Supramolecular Chemistry

The compound’s ability to form tubular supramolecular architectures through endo-recognition by hydrogen bonding and exo-recognition by hydrophobic interactions suggests applications in the field of supramolecular chemistry .

Material Science

The presence of aromatic rings and ether groups in 3,4,5-tris(dodecyloxy)benzoic acid indicates potential applications in material science, especially in the synthesis of polymers with specific thermal and mechanical properties.

Optimisation and scale-up of the synthesis Supramolecular architecture Inorganic–Organic Hybrid Frameworks Photocatalysis application Self-assembled structure study

Mécanisme D'action

Target of Action

It’s known that this compound is a versatile building block for organic liquid crystal materials .

Mode of Action

The mode of action of Benzoic Acid, 3,4,5-Tris(Dodecyloxy)- is primarily through its ability to form a dense monolayer of dyes and itself . This dense monolayer forms an interlayer between TiO2 and Spiro-OMeTAD (hole conductor), effectively preventing charge recombination .

Biochemical Pathways

It’s known that this compound plays a crucial role in the self-assembly of tubular supramolecular architecture .

Result of Action

It’s known that this compound plays a crucial role in the formation of organic liquid crystal materials .

Action Environment

It’s known that this compound is relatively stable, but it may decompose under sunlight or ultraviolet light exposure .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3,4,5-tridodecoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H78O5/c1-4-7-10-13-16-19-22-25-28-31-34-46-40-37-39(43(44)45)38-41(47-35-32-29-26-23-20-17-14-11-8-5-2)42(40)48-36-33-30-27-24-21-18-15-12-9-6-3/h37-38H,4-36H2,1-3H3,(H,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJSFFKDFWPORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H78O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457475 | |

| Record name | Benzoic acid, 3,4,5-tris(dodecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

675.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117241-31-3 | |

| Record name | Benzoic acid, 3,4,5-tris(dodecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

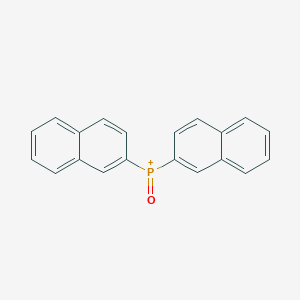

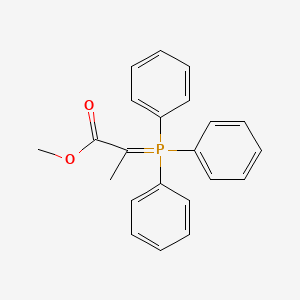

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Methyl(pentyl)amino]propanenitrile](/img/structure/B1589632.png)